molecular formula C28H24ClNO3S B11082120 Benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11082120
M. Wt: 490.0 g/mol
InChI Key: DRXJMGOZDSMJOZ-UHFFFAOYSA-N
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Description

Benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a partially saturated quinoline core. Key structural attributes include:

  • 3-Chlorophenyl substituent at position 4, contributing to steric and electronic modulation.
  • Thiophen-2-yl group at position 7, introducing sulfur-mediated interactions and aromatic diversity.
  • Methyl group at position 2 and ketone at position 5, stabilizing the hexahydroquinoline framework.

Properties

Molecular Formula

C28H24ClNO3S

Molecular Weight

490.0 g/mol

IUPAC Name

benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H24ClNO3S/c1-17-25(28(32)33-16-18-7-3-2-4-8-18)26(19-9-5-10-21(29)13-19)27-22(30-17)14-20(15-23(27)31)24-11-6-12-34-24/h2-13,20,26,30H,14-16H2,1H3

InChI Key

DRXJMGOZDSMJOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=CC=C4)Cl)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific biological target.
    • Further studies are needed to elucidate its interactions with cellular components and pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Analogous Compounds

    The following table summarizes key structural and functional differences between the target compound and similar hexahydroquinoline derivatives:

    Compound Name Key Substituents Functional Groups Potential Implications References
    Benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (Target) 3-Chlorophenyl (C4), Thiophen-2-yl (C7) Benzyl ester, ketone, methyl Enhanced lipophilicity; sulfur-mediated binding interactions.
    Benzyl 4-(3-hydroxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3-Hydroxy-4-methoxyphenyl (C4), Trimethyl (C2, C7) Benzyl ester, ketone, hydroxyl, methoxy Increased polarity; potential hydrogen-bonding capacity.
    DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-Methoxyphenyl (C4), Trimethyl (C2, C7) Methyl ester, ketone, methoxy Reduced steric bulk; altered metabolic stability.
    Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3-Bromo-5-ethoxy-4-hydroxyphenyl (C4) Benzyl ester, ketone, bromo, ethoxy, hydroxyl Electrophilic halogenation; increased reactivity.
    4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide 1,3-Benzodioxolyl (C4), 3-Fluorophenyl (carboxamide) Carboxamide, ketone, methyl, fluorine Improved hydrogen-bonding via carboxamide; fluorine-enhanced bioavailability.

    Key Observations:

    Substituent Electronic Effects :

    • The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to 4-methoxyphenyl (electron-donating, ) or 3-hydroxy-4-methoxyphenyl (mixed electronic effects, ).
    • Thiophen-2-yl (target) vs. phenyl (): Thiophene’s sulfur atom may enhance π-stacking or metal coordination, whereas phenyl groups prioritize hydrophobic interactions.

    Ester vs.

    Steric and Metabolic Considerations: Trimethyl groups () reduce conformational flexibility but may hinder metabolic oxidation.

    Biological Activity

    Benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and research findings.

    Chemical Structure and Properties

    The chemical structure of this compound is characterized by:

    • Molecular Formula : C28H24ClNO3S
    • Molecular Weight : 490.0 g/mol
    • IUPAC Name : benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    The presence of a chlorophenyl group and a thiophenyl moiety contributes to its potential biological activities.

    Anticancer Activity

    Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance:

    • In vitro Studies : A study evaluated the cytotoxic effects of similar quinoline derivatives against various cancer cell lines. The results showed that compounds with structural similarities to Benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline demonstrated potent activity against MCF-7 breast cancer cells and other tumor lines due to their ability to induce apoptosis and inhibit cell proliferation .
    • Mechanisms of Action : The anticancer mechanisms often involve the inhibition of key proteins such as cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are crucial in cancer progression .

    Anti-inflammatory Activity

    Quinoline derivatives have also been studied for their anti-inflammatory effects:

    • Inhibition of Inflammatory Pathways : Compounds similar to Benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline have shown the ability to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages. This inhibition is linked to the downregulation of COX and iNOS expression .

    Antimicrobial Activity

    Some studies have reported antimicrobial properties associated with quinoline derivatives:

    • Broad-Spectrum Activity : Research has indicated that certain quinoline derivatives exhibit broad-spectrum antimicrobial activity against various pathogens. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

    Case Study 1: Anticancer Efficacy in MCF-7 Cells

    A study conducted on a related quinoline derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective concentration for half-maximal inhibition of cell growth. The study highlighted structural modifications that enhanced lipophilicity correlated with increased cytotoxicity .

    Case Study 2: Inhibition of Inflammatory Response

    Another study focused on the anti-inflammatory effects of a series of quinoline derivatives showed that specific substitutions on the quinoline ring could enhance inhibitory effects on pro-inflammatory cytokines in vitro .

    Data Table: Summary of Biological Activities

    Activity TypeCompound DerivativeMechanism of ActionReference
    AnticancerBenzyl 4-(3-chlorophenyl)-...Induction of apoptosis; COX/iNOS inhibition
    Anti-inflammatoryRelated quinoline derivativesInhibition of NO production; downregulation of COX/iNOS
    AntimicrobialQuinoline derivativesDisruption of cell membranes; enzyme inhibition

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